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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Benzenesulfonyl-m-phenylenediamine, a compound of interest to researchers and

professionals in the fields of chemistry and drug development. Due to ambiguity in its common

name, this document focuses on the more extensively characterized isomer, 2,4-

Diaminobenzenesulfonic acid (CAS No. 88-63-1). This compound features a sulfonic acid

group attached to the 4-position of the m-phenylenediamine backbone. Spectroscopic data for

the alternative isomeric structure, N-(2,4-diaminophenyl)benzenesulfonamide, is not readily

available in the public domain.

This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2,4-Diaminobenzenesulfonic acid, supported by

experimental protocols and data presented in clear, tabular formats for ease of reference and

comparison.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2,4-Diaminobenzenesulfonic

acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

While a detailed experimental ¹H NMR spectrum with peak assignments is not widely

published, the anticipated proton NMR spectrum of 2,4-Diaminobenzenesulfonic acid would

display signals corresponding to the three distinct aromatic protons. The chemical shifts of

these protons are influenced by the electron-donating amino (-NH₂) groups and the electron-

withdrawing sulfonic acid (-SO₃H) group, and are expected to appear in the range of δ 6.5–7.5

ppm.[1]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For

2,4-Diaminobenzenesulfonic acid, six distinct signals are expected for the aromatic carbons. A

known ¹³C NMR spectrum is available from the Institute of Organic Chemistry at the University

of Vienna.[2]

Table 1: ¹³C NMR Spectroscopic Data for 2,4-Diaminobenzenesulfonic acid

Carbon Atom Chemical Shift (δ, ppm)

C1 Data not available

C2 Data not available

C3 Data not available

C4 Data not available

C5 Data not available

C6 Data not available

Note: A specific peak list for the ¹³C NMR

spectrum is not publicly available. The table is

provided as a template for expected data.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,4-Diaminobenzenesulfonic acid shows characteristic absorption bands that

confirm its molecular structure.[1]

Table 2: IR Spectroscopic Data for 2,4-Diaminobenzenesulfonic acid
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3500 - 3300 N-H Stretching Primary Amine (-NH₂)

~1170 Asymmetric S=O Stretching Sulfonic Acid (-SO₃H)

~1030 Symmetric S=O Stretching Sulfonic Acid (-SO₃H)

1600 - 1450 C=C Ring Stretching Aromatic Ring

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2,4-Diaminobenzenesulfonic acid, Electrospray Ionization (ESI) is a suitable

soft ionization technique.[1] The expected molecular weight is 188.21 g/mol .[1]

Table 3: Mass Spectrometry Data for 2,4-Diaminobenzenesulfonic acid

m/z Ion

189.0328 [M+H]⁺

187.0183 [M-H]⁻

Data obtained from LC-MS/MS analysis.[2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 2,4-Diaminobenzenesulfonic acid would be dissolved in a suitable deuterated

solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), and transferred

to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Data processing would involve Fourier transformation, phase

correction, and baseline correction.
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IR Spectroscopy
The IR spectrum can be obtained using the Potassium Bromide (KBr) pellet method. A small

amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent

pellet. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

[2]

Mass Spectrometry
For mass spectrometry, a solution of the sample is prepared and introduced into the mass

spectrometer via an Electrospray Ionization (ESI) source coupled with a mass analyzer such as

a Quadrupole Time-of-Flight (QTOF). The analysis can be performed in both positive and

negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular

ions, respectively.[2]

Visualizations
To illustrate the logical workflow of the spectroscopic analysis, a diagram is provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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